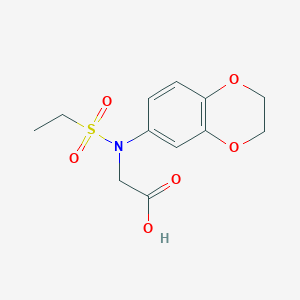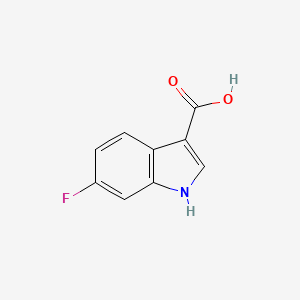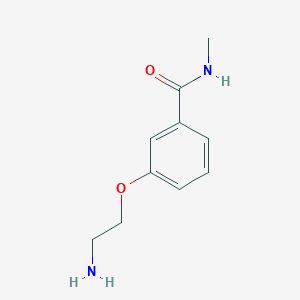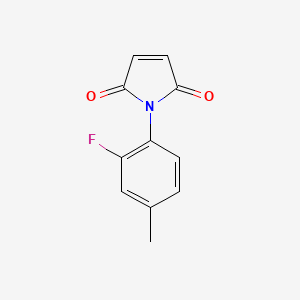![molecular formula C16H18N2 B1386064 4-[3,4-ジヒドロ-2(1H)-イソキノリル]-3-メチルアニリン CAS No. 1094746-56-1](/img/structure/B1386064.png)
4-[3,4-ジヒドロ-2(1H)-イソキノリル]-3-メチルアニリン
概要
説明
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
科学的研究の応用
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in steroid metabolism and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the activity of AKR1C3, leading to changes in the metabolic processes it is involved in .
Biochemical Pathways
The inhibition of AKR1C3 affects the steroid metabolism pathway. AKR1C3 is involved in the conversion of steroids, and its inhibition can disrupt this process, potentially leading to alterations in hormone levels. This can have downstream effects on various biological processes, including cell growth and proliferation, particularly in hormone-sensitive tissues such as the breast and prostate .
Pharmacokinetics
The compound’s potency and selectivity for akr1c3 suggest that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of AKR1C3 by 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline can lead to a decrease in the metabolism of certain steroids. This can result in altered hormone levels, which can affect the growth and proliferation of cells. In the context of cancer, this could potentially slow the growth of hormone-sensitive tumors .
生化学分析
Biochemical Properties
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety, similar to 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline, exhibit activities such as phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors, and interaction with serotonin and dopamine receptors . These interactions suggest that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may have diverse biochemical roles.
Cellular Effects
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with similar structures have shown anti-proliferative activity against tumor cell lines by inhibiting tubulin polymerization . This indicates that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may also affect cellular processes related to cell division and growth.
Molecular Mechanism
The molecular mechanism of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that similar compounds can bind to specific enzyme sites, such as the oxyanion hole in enzymes, and inhibit their activity. This suggests that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may exert its effects through similar binding interactions and enzyme inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, compounds with similar structures have shown good stability and maintained their activity over multiple experimental runs . This suggests that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may have stable and sustained effects in laboratory settings.
Dosage Effects in Animal Models
The effects of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline can vary with different dosages in animal models. Studies on similar compounds have shown that higher doses can lead to increased efficacy but also higher toxicity. This indicates that careful dosage optimization is necessary to balance the therapeutic effects and potential adverse effects of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline.
Metabolic Pathways
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, similar compounds have been shown to inhibit specific enzymes, affecting metabolic flux and metabolite levels . This suggests that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may influence metabolic pathways through enzyme interactions.
Transport and Distribution
The transport and distribution of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline within cells and tissues involve interactions with transporters and binding proteins. Studies on similar compounds have shown that they can be efficiently transported and localized within specific cellular compartments . This indicates that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may have targeted transport and distribution mechanisms.
Subcellular Localization
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline is localized within specific subcellular compartments, which can affect its activity and function. Similar compounds have been shown to localize in specific organelles, such as the mitochondria or nucleus, influencing their activity . This suggests that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline may have specific subcellular localization that impacts its biochemical functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or Brønsted acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and other heterocyclic compounds with potential biological activities .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,4-Dihydropyridines: Known for their use in cardiovascular drugs, these compounds have structural similarities with isoquinolines.
Dihydropyrimidines: These compounds are also structurally related and have diverse pharmacological properties.
Uniqueness
What sets 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline apart is its unique combination of the isoquinoline core with an aniline substituent, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-10-15(17)6-7-16(12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHOQLWWHTLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)



![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)



